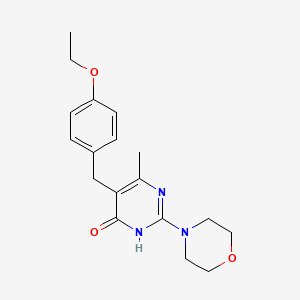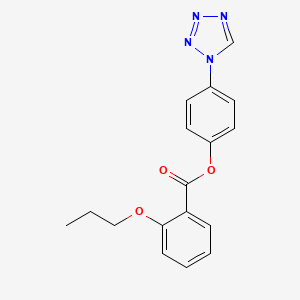![molecular formula C19H20ClFN2O3S B11335553 1-[(3-chlorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide](/img/structure/B11335553.png)
1-[(3-chlorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-chlorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, including a piperidine ring, a sulfonyl group, and aromatic substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of Aromatic Substituents: The aromatic substituents, such as the 3-chlorobenzyl and 2-fluorophenyl groups, are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-chlorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
1-[(3-chlorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(3-chlorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(3-chlorobenzyl)sulfonyl]pyrrolidine: This compound shares the sulfonyl and chlorobenzyl groups but has a pyrrolidine ring instead of a piperidine ring.
N-(2-fluorophenyl)piperidine-4-carboxamide: This compound lacks the sulfonyl group but retains the piperidine and fluorophenyl components.
Uniqueness
1-[(3-chlorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C19H20ClFN2O3S |
|---|---|
Poids moléculaire |
410.9 g/mol |
Nom IUPAC |
1-[(3-chlorophenyl)methylsulfonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H20ClFN2O3S/c20-16-5-3-4-14(12-16)13-27(25,26)23-10-8-15(9-11-23)19(24)22-18-7-2-1-6-17(18)21/h1-7,12,15H,8-11,13H2,(H,22,24) |
Clé InChI |
WMQPDSUWIUPMRU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)NC2=CC=CC=C2F)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methylphenyl)methanone](/img/structure/B11335474.png)
![4-({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11335498.png)

![N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzamide](/img/structure/B11335523.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-methoxybenzamide](/img/structure/B11335527.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335528.png)
![6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11335535.png)
![2-(4-chlorophenyl)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11335539.png)

![2-[(4-methoxyphenyl)amino]-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11335545.png)

![1-benzyl-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11335551.png)
![N-[2-(butan-2-ylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11335557.png)
![3-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]-4-methoxybenzamide](/img/structure/B11335559.png)
